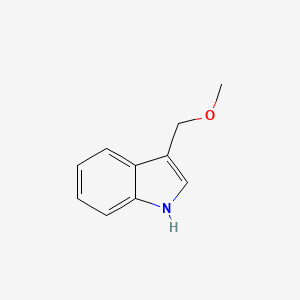

3-(Methoxymethyl)-1H-indole

Vue d'ensemble

Description

3-(Methoxymethyl)-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

3-Methoxymethylindole, also known as 3-(Methoxymethyl)-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Methoxymethylindole may also interact with various cellular targets.

Mode of Action

It’s known that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methoxymethylindole might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been shown to affect various biochemical pathways. For instance, some indole derivatives have been found to downregulate CDK6 gene expression, CDK6 promoter activity, and CDK2 specific enzymatic activity for its retinoblastoma protein substrate . It’s possible that 3-Methoxymethylindole might also influence similar biochemical pathways, but specific studies are needed to confirm this.

Result of Action

Given the diverse biological activities of indole derivatives , it’s plausible that 3-Methoxymethylindole could have a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the biosynthesis and action of indole derivatives . Factors such as pH, temperature, and the presence of other compounds can affect the production and efficacy of these compounds . Therefore, it’s likely that similar environmental factors could also influence the action, efficacy, and stability of 3-Methoxymethylindole.

Activité Biologique

3-(Methoxymethyl)-1H-indole is a synthetic compound recognized for its diverse biological activities, particularly in pharmacological research. This compound features a methoxymethyl group at the 3-position and a carboxylate group at the 5-position of the indole ring, enhancing its lipophilicity and enabling effective interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H13NO3

- Molecular Weight : Approximately 219.24 g/mol

- Structure : The compound consists of an indole core structure, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological systems.

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The methoxymethyl group enhances the compound's ability to cross cell membranes, allowing it to bind to specific enzymes and receptors within cells.

- Modulation of Biological Activity : Once inside the cell, it can modulate the activity of its molecular targets, leading to various biological effects, including anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

- Methicillin-Resistant Staphylococcus Aureus (MRSA) : The compound has shown weak growth inhibition against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL .

- Antifungal Properties : Some derivatives have demonstrated selective antifungal activity against Cryptococcus neoformans, indicating potential for treating fungal infections .

Anti-inflammatory Effects

Studies suggest that this compound may act as an anti-inflammatory agent by modulating inflammatory pathways. Its ability to inhibit specific enzymes involved in inflammation has been documented, making it a candidate for further investigation in inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that derivatives of this compound possess cytotoxic properties against various human cancer cell lines. For instance:

- Compounds derived from this structure have exhibited activity against HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells .

Study 1: Antimicrobial Screening

An extensive screening campaign evaluated numerous analogues of this compound for their antimicrobial properties. Amongst these, two analogues exhibited favorable anti-MRSA activity with MIC values as low as ≤ 0.25 µg/mL while maintaining low cytotoxicity .

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory models. This suggests its potential role in managing conditions characterized by excessive inflammation.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

3-(methoxymethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLFBCRNXZXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229083 | |

| Record name | 1H-Indole, 3-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78440-76-3 | |

| Record name | 1H-Indole, 3-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Methoxymethylindole formation in the context of 3,3'-Diindolylmethane (DIM) photodegradation?

A1: Research indicates that 3-Methoxymethylindole is a photodegradation product of 3,3'-Diindolylmethane (DIM) when exposed to xenon lamp irradiation. [] This is significant because DIM exhibits antifungal activity against various rice pathogens. [] Understanding the photodegradation products of DIM, like 3-Methoxymethylindole, is crucial for assessing its environmental fate and potential impact. []

Q2: How is 3-Methoxymethylindole synthesized from other indole derivatives?

A2: 3-Methoxymethylindole can be synthesized by reacting gramodendrine, a bipiperidyl-indole alkaloid, with methyl iodide (MeI) in the presence of methanolic potassium hydroxide (KOH). [] This reaction highlights the reactivity of aminomethylindole-containing alkaloids towards nucleophiles. Similarly, treating gramine (3-(dimethylaminomethyl) indole) under the same conditions also yields 3-Methoxymethylindole. []

Q3: Can you elaborate on the spectroscopic characteristics that confirm the identity of 3-Methoxymethylindole?

A3: The identity of 3-Methoxymethylindole has been confirmed using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and proton Nuclear Magnetic Resonance (1H NMR). [] In GC-MS, the compound displays a characteristic fragmentation pattern and retention time. [] The 1H NMR spectrum exhibits signals corresponding to the indole ring protons, the methoxy group, and the methylene protons, confirming its structure. []

Q4: Beyond its identification as a degradation product, are there any known biological activities or applications of 3-Methoxymethylindole itself?

A4: While the provided research focuses on 3-Methoxymethylindole's formation during DIM degradation and its synthesis from gramodendrine, [, ] there is limited information regarding its specific biological activities or applications. Further research is needed to explore its potential in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.